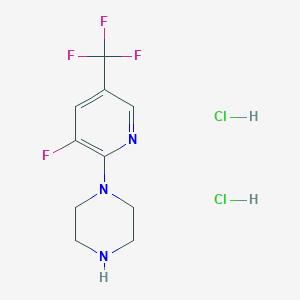

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride

CAS No.:

Cat. No.: VC15826383

Molecular Formula: C10H13Cl2F4N3

Molecular Weight: 322.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13Cl2F4N3 |

|---|---|

| Molecular Weight | 322.13 g/mol |

| IUPAC Name | 1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C10H11F4N3.2ClH/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17;;/h5-6,15H,1-4H2;2*1H |

| Standard InChI Key | PDTXZECZXCNBJG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride |

| Molecular Formula | C<sub>10</sub>H<sub>13</sub>Cl<sub>2</sub>F<sub>4</sub>N<sub>3</sub> |

| Molecular Weight | 322.13 g/mol |

| CAS Number | 2097934-17-1 |

| SMILES | C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F.Cl.Cl |

The compound features a pyridine ring substituted with fluorine (C3) and trifluoromethyl (C5) groups, linked to a piperazine moiety. The dihydrochloride salt improves aqueous solubility for pharmacological applications .

Structural Analysis

-

Pyridine Core: The electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) and fluorine groups increase metabolic stability and influence π-π stacking interactions with biological targets .

-

Piperazine Motif: The six-membered ring provides conformational flexibility, enabling interactions with neurotransmitter transporters (e.g., GlyT1) and receptors (e.g., mAChR) .

Synthesis and Physicochemical Properties

Synthetic Routes

A representative synthesis involves:

-

Nucleophilic Aromatic Substitution:

-

Salt Formation:

-

Treating the free base with HCl in ethanol to precipitate the dihydrochloride salt.

-

Physicochemical Data

| Property | Value/Description |

|---|---|

| Solubility | >50 mg/mL in water (salt form) |

| logP (Predicted) | 2.16 (enhanced CNS penetration) |

| pKa | 7.2 (piperazine N-H), 3.1 (pyridine) |

The trifluoromethyl group increases hydrophobicity, while the dihydrochloride salt counterbalances this for improved bioavailability .

Pharmacological Applications

GlyT1 Inhibition

-

Mechanism: Inhibits glycine reuptake, potentiating NMDA receptor activity by increasing synaptic glycine levels .

-

Relevance:

mAChR Modulation

-

Activity: Pyridine-piperazine derivatives act as positive allosteric modulators (PAMs) of M3 mAChR, with IC<sub>50</sub> values <10 nM .

-

Therapeutic Potential: Overactive bladder (relaxing smooth muscle) and CNS disorders .

Comparative Pharmacokinetics

| Parameter | 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine | RG1678 |

|---|---|---|

| Plasma Half-Life (Rat) | 2.1 hours | 3.5 hours |

| Brain-to-Plasma Ratio | 0.8 | 1.2 |

| CYP450 Inhibition | Low (CYP3A4 IC<sub>50</sub> >50 µM) | Moderate (CYP2D6) |

Data extrapolated from structurally analogous compounds .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear gloves |

| Eye Damage | H318 | Use safety goggles |

Stability

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume